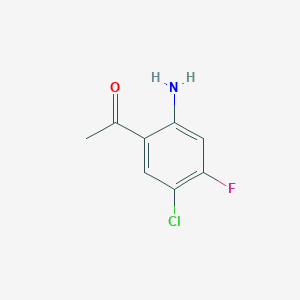

2'-Amino-5'-chloro-4'-fluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-amino-5-chloro-4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGKWOITIUDBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585309 | |

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937816-85-8 | |

| Record name | 1-(2-Amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 2'-Amino-5'-chloro-4'-fluoroacetophenone

CAS Number: 937816-85-8

For: Researchers, scientists, and drug development professionals.

Disclaimer

This document is intended for informational purposes for a technical audience. Due to the limited availability of published experimental data for 2'-Amino-5'-chloro-4'-fluoroacetophenone, this guide provides a summary of available information and outlines general methodologies for related compounds. Specific experimental protocols and detailed quantitative data for this compound could not be definitively ascertained from publicly available sources. Researchers should validate all information and protocols before laboratory use.

Introduction

This compound is a substituted aromatic ketone. Its chemical structure, featuring an acetyl group, an amino group, and halogen substitutions (chlorine and fluorine), makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. The strategic placement of these functional groups offers multiple reaction sites for further chemical modification. While specific applications are not extensively documented in peer-reviewed literature, related structures are known to be precursors for compounds targeting the central nervous system (CNS).

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 937816-85-8 | [1] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.6 g/mol | [1] |

| IUPAC Name | 1-(2-amino-5-chloro-4-fluorophenyl)ethanone | |

| Physical Form | Solid | |

| Purity | ~95% | [1] |

| Storage Temperature | Refrigerator |

InChI: 1S/C8H7ClFNO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3

InChIKey: LEGKWOITIUDBDW-UHFFFAOYSA-N

Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not described in the searched literature. However, based on the synthesis of structurally similar compounds, a plausible synthetic route could involve the Friedel-Crafts acylation of a corresponding substituted aniline. The general workflow for such a synthesis is depicted below. It is crucial to note that this is a hypothetical pathway and would require significant experimental optimization.

Caption: Hypothetical synthetic workflow for this compound.

Analytical Characterization

Specific spectral data (NMR, IR, MS) for this compound are not available in the searched databases. The following sections outline general experimental protocols for the analytical techniques that would be employed for its characterization, based on methodologies for similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of organic compounds. A reverse-phase HPLC method would likely be suitable for this compound.

Hypothetical Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely in the 254 nm region).

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Caption: General experimental workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation. Both ¹H and ¹³C NMR would be required for a complete characterization.

General Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Expected signals would include aromatic protons, an amino group proton, and a methyl group singlet.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would include carbons of the aromatic ring, the carbonyl group, and the methyl group.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

General Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzer.

-

Sample Introduction: Direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

-

Analysis: Determine the mass of the molecular ion ([M+H]⁺ in ESI) and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways

There is a lack of published scientific data regarding the specific biological activity and mechanism of action of this compound. While some commercial sources suggest its potential as a precursor for the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other CNS-active agents, no specific biological screening data or implication in signaling pathways for this compound has been found.

The general logical relationship for investigating the biological activity of a novel compound is illustrated below.

Caption: Logical workflow for the biological evaluation of a chemical compound.

Safety Information

Based on supplier safety data, this compound should be handled with care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with potential applications in pharmaceutical research. However, there is a significant lack of publicly available, in-depth technical data for this compound. The information presented in this guide is based on limited data from chemical suppliers and extrapolated methodologies from related compounds. Further experimental work is required to fully characterize its physical, chemical, and biological properties. Researchers interested in this compound are encouraged to perform their own comprehensive analyses.

References

An In-depth Technical Guide to the Physicochemical Properties of 2'-Amino-5'-chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel substituted acetophenone, 2'-Amino-5'-chloro-4'-fluoroacetophenone. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to provide context and reasonable estimations. This guide is intended to serve as a foundational resource for researchers in drug discovery and development, offering detailed experimental protocols for the determination of key physicochemical parameters and illustrating the logical workflow of compound characterization.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Properties of this compound

Direct experimental data for this compound is scarce. However, basic molecular identifiers and computed properties have been established.

| Property | Value | Source/Note |

| CAS Number | 937816-85-8 | [1] |

| Molecular Formula | C₈H₇ClFNO | [1] |

| Molecular Weight | 187.6 g/mol | [1] |

| IUPAC Name | 1-(2-amino-5-chloro-4-fluorophenyl)ethan-1-one | |

| SMILES | CC(=O)C1=CC(Cl)=C(F)C=C1N | [1] |

Note: An isomeric form, 1-(2-amino-4-chloro-5-fluorophenyl)ethanone (CAS: 937816-87-0), shares the same molecular formula and weight.

Comparative Data of Structural Analogs

To better understand the expected properties of the title compound, the following table summarizes experimental data for structurally related acetophenone derivatives. The presence of an amino group, a halogen, or both, significantly influences these properties.

| Property | 2'-Aminoacetophenone | 4'-Fluoroacetophenone | 2'-Amino-5'-chloroacetophenone | 2-Chloro-5-amino-acetophenone |

| CAS Number | 551-93-9 | 403-42-9 | 1685-19-4 | 99914-14-4 |

| Molecular Formula | C₈H₉NO | C₈H₇FO | C₈H₈ClNO | C₈H₈ClNO |

| Molecular Weight | 135.16 g/mol | 138.14 g/mol | 169.61 g/mol | 169.61 g/mol |

| Physical Form | Yellow liquid or solid | Colorless to slightly yellow liquid | Not specified | Light yellow to yellow solid |

| Melting Point | 20 °C | 4 °C | Not specified | Not specified |

| Boiling Point | 85-90 °C at 0.5 mmHg | 196 °C at 760 mmHg | Not specified | 297.0±20.0 °C (Predicted) |

| Density | 1.112 g/mL at 25 °C | 1.138 g/mL at 25 °C | Not specified | 1.254±0.06 g/cm³ (Predicted) |

| logP (Octanol/Water) | 1.63 | 1.72 | Not specified | Not specified |

| Solubility | Practically insoluble in water; soluble in alcohol.[2] | Soluble in chloroform, ethyl acetate.[3] | Not specified | Not specified |

| pKa (Predicted) | Not specified | Not specified | Not specified | 2.78±0.10 |

Sources: 2'-Aminoacetophenone[2][4][5][6][7], 4'-Fluoroacetophenone[3][8][9][10], 2'-Amino-5'-chloroacetophenone[11][12], 2-Chloro-5-amino-acetophenone[13]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physicochemical properties of a novel organic compound such as this compound.

Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity.[14]

-

Apparatus : Capillary tubes, thermometer, melting point apparatus (e.g., Mel-Temp or Thiele tube), and a small quantity of the finely powdered solid sample.

-

Procedure :

-

A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a depth of 1-2 mm.[14]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[14]

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[15]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[15] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17]

-

Apparatus : Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating block or bath.[18][19]

-

Procedure :

-

A few milliliters of the liquid sample are placed in a small test tube.[16]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[18][19]

-

The test tube is attached to a thermometer and heated gently.[16]

-

As the liquid heats, a continuous stream of bubbles will emerge from the open end of the capillary tube.[17]

-

The heat is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17][20]

-

Aqueous Solubility Determination

Solubility is a critical parameter, especially for drug candidates, as it affects absorption and bioavailability.

-

Apparatus : Small test tubes, vortex mixer, analytical balance, pH meter.

-

Procedure :

-

Place a small, accurately weighed amount of the compound (e.g., 25 mg) into a test tube.[21]

-

Add a measured volume of purified water (e.g., 0.75 mL) in small increments, vortexing vigorously after each addition.[21][22]

-

Observe for complete dissolution. The solubility can be classified qualitatively (e.g., soluble, slightly soluble, insoluble) or quantified by determining the concentration of the saturated solution.

-

If the compound is water-soluble, the pH of the solution should be tested with litmus or a pH meter to determine if an acidic or basic functional group is present.[23]

-

For water-insoluble compounds, solubility tests can be subsequently performed in dilute acid (e.g., 5% HCl) and dilute base (e.g., 5% NaOH) to identify basic and acidic functional groups, respectively.[22]

-

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. It is crucial for predicting the ionization state of a compound at different physiological pH values.

-

Methods : Potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are common methods.[24]

-

General Protocol (Potentiometric Titration) :

-

A precise amount of the compound is dissolved in a suitable solvent, often a water-organic co-solvent mixture for compounds with low aqueous solubility.

-

A standardized solution of a strong acid or base is incrementally added to the sample solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[24]

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

-

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.

-

Method : The shake-flask method is the traditional and most reliable technique.[25]

-

Procedure :

-

Prepare a biphasic system of n-octanol and water (often buffered to a physiological pH of 7.4). The two phases should be pre-saturated with each other.[26]

-

A known amount of the compound is dissolved in one of the phases.

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.[26]

-

The layers are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or NMR spectroscopy.[26][27]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[25]

-

Logical Workflows and Visualization

The systematic determination of physicochemical properties is a cornerstone of early-stage drug discovery and chemical development. The following diagram illustrates a typical workflow.

Caption: Workflow for Physicochemical Characterization in Drug Discovery.

Biological Context and Potential Applications

Substituted acetophenones are a class of compounds with a broad range of reported biological activities, serving as valuable scaffolds in medicinal chemistry.[28][29][30] Derivatives have been investigated for their potential as:

-

Antimicrobial Agents : Various substituted acetophenones have demonstrated activity against pathogenic bacteria and fungi.[31]

-

Agrochemicals : Certain acetophenones exhibit herbicidal and nematicidal properties.[28]

-

Pharmaceutical Intermediates : The reactive nature of the ketone and the potential for modification on the aromatic ring make these compounds crucial starting materials for the synthesis of more complex molecules, including various heterocyclic systems found in pharmaceuticals.[10]

The specific biological activity of this compound has not been reported. However, its structural features—an aniline moiety, a ketone, and two different halogen substituents—suggest it is a candidate for further investigation and a versatile intermediate for synthetic applications. The physicochemical data, once determined, will be crucial for guiding these future studies.

References

- 1. 937816-85-8|this compound|BLD Pharm [bldpharm.com]

- 2. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoroacetophenone | 403-42-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2 -Aminoacetophenone 98 551-93-9 [sigmaaldrich.com]

- 7. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]

- 8. 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc [chemsrc.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2'-Amino-5'-chloroacetophenone [chemicalbook.com]

- 13. 2-CHLORO-5-AMINO-ACETOPHENONE | 99914-14-4 [chemicalbook.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 19. byjus.com [byjus.com]

- 20. Video: Boiling Points - Concept [jove.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. scribd.com [scribd.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. m.youtube.com [m.youtube.com]

- 25. acdlabs.com [acdlabs.com]

- 26. agilent.com [agilent.com]

- 27. m.youtube.com [m.youtube.com]

- 28. mdpi.com [mdpi.com]

- 29. Bot Verification [rasayanjournal.co.in]

- 30. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Spectroscopic Analysis of 2'-Amino-5'-chloro-4'-fluoroacetophenone: A Technical Guide

This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2'-Amino-5'-chloro-4'-fluoroacetophenone. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides standardized protocols for experimental data acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and the known effects of amino, chloro, and fluoro substituents on the acetophenone scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.21 | d | ~9.0 | 1H | H-6' |

| ~6.45 | d | ~7.0 | 1H | H-3' |

| ~4.50 | br s | - | 2H | -NH₂ |

| 2.58 | s | - | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~196.5 | C=O | Carbonyl carbon |

| ~155.0 (d) | C4'-F | Large ¹JCF coupling |

| ~145.0 | C2'-NH₂ | |

| ~129.5 | C1' | Quaternary carbon |

| ~120.0 (d) | C5'-Cl | Small 3JCF coupling |

| ~118.5 (d) | C6' | Small ²JCF coupling |

| ~105.0 (d) | C3' | Small ²JCF coupling |

| ~26.5 | -CH₃ | Methyl carbon |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3350 | Medium, Sharp (doublet) | N-H Stretch (Asymmetric & Symmetric) |

| 3080 - 3030 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1675 | Strong | C=O Stretch (Aromatic Ketone)[1][2] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1360 | Medium | -CH₃ Bending |

| 1350 - 1250 | Strong | Aromatic C-N Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-Cl Stretch |

| ~880 | Strong | Aromatic C-H Out-of-Plane Bending |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Impact, EI)

| m/z Ratio | Predicted Relative Intensity | Assignment | Notes |

| 187/189 | High | [M]⁺ | Molecular ion peak with a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| 172/174 | High (Base Peak) | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage. |

| 144/146 | Medium | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols represent standard procedures for the analysis of solid organic compounds.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation : Weigh approximately 5-10 mg of the solid this compound sample.[3] Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3] Transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are present.[3]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer's probe.[4] Lock the spectrometer on the deuterium signal of the solvent.[4] Shim the magnetic field to achieve optimal homogeneity and resolution, indicated by a sharp and symmetrical solvent peak.[4] Tune and match the probe for both the ¹H and ¹³C frequencies to maximize signal-to-noise.[5]

-

¹H NMR Acquisition : Set the appropriate spectral width and transmitter frequency. Use a standard pulse sequence (e.g., a 30° or 90° pulse). Set the relaxation delay (d1) to at least 1-2 seconds and the acquisition time to 2-4 seconds. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Switch the probe to the ¹³C frequency. Use a standard proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0-220 ppm). A longer relaxation delay (e.g., 2-5 seconds) is often necessary, especially for quaternary carbons.[5] A much larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[6]

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples due to its simplicity and minimal sample preparation.[7][8]

-

Background Scan : Ensure the ATR crystal (typically diamond) is clean.[9] Run a background scan with the empty ATR accessory to measure ambient interferences from CO₂ and water vapor.[7] This background spectrum will be automatically subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.[9]

-

Data Acquisition : Apply pressure using the built-in clamp to ensure firm and uniform contact between the sample and the crystal.[9] Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing : The software will automatically perform the Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning : After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.

Mass Spectrometry (MS) Protocol

This protocol outlines the procedure for Electron Impact (EI) ionization mass spectrometry.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a solid, this is typically done using a direct insertion probe.[10] The probe is inserted into the high-vacuum source, where the sample is gently heated to promote volatilization.[11]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[12] This process ejects an electron from the molecule, creating a positively charged molecular ion (a radical cation, M⁺).[11][13] The excess energy transferred during this "hard" ionization technique causes the molecular ion to fragment into smaller, characteristic ions.[11]

-

Mass Analysis : The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14] The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[10]

-

Detection : The separated ions strike a detector, which generates an electrical signal proportional to the number of ions at each m/z value.[14]

-

Data Processing : The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[10] The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity.

Caption: Logical workflow for the spectroscopic analysis of an organic compound.

References

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chem.latech.edu [chem.latech.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 8. jascoinc.com [jascoinc.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. scribd.com [scribd.com]

- 14. chem.libretexts.org [chem.libretexts.org]

solubility of 2'-Amino-5'-chloro-4'-fluoroacetophenone in organic solvents

An In-Depth Technical Guide to the Solubility of 2'-Amino-5'-chloro-4'-fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted acetophenone derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminophenyl ketone core and halogen substituents, make it a valuable building block for the synthesis of various pharmacologically active compounds. Understanding the solubility of this intermediate in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays.

Solubility dictates the choice of reaction media, influences reaction rates and yields, is a critical factor in designing crystallization and purification processes, and is a fundamental property in the development of formulations for preclinical and clinical studies. Poor solubility can lead to challenges in handling, inconsistent results in biological assays, and difficulties in achieving desired bioavailability.

While extensive quantitative solubility data for this compound is not widely available in peer-reviewed literature, this technical guide provides a comprehensive framework for understanding and determining its solubility. It covers the theoretical principles governing its solubility based on its molecular structure, detailed experimental protocols for quantitative measurement, and a template for the effective presentation of solubility data.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[1][2][3] To predict the solubility of this compound, we must analyze its molecular structure and the nature of common organic solvents.

Molecular Structure Analysis:

The structure of this compound contains several key features that influence its polarity and potential for intermolecular interactions:

-

Polar Functional Groups: The presence of a primary amino group (-NH₂), a carbonyl group (C=O), and a carbon-fluorine bond imparts significant polarity to the molecule. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atom can act as hydrogen bond acceptors. These groups enhance solubility in polar solvents.[4][5]

-

Nonpolar Regions: The benzene ring and the methyl group (-CH₃) constitute the nonpolar, hydrophobic portions of the molecule. These regions favor interactions with nonpolar solvents through London dispersion forces.[4]

The overall solubility of this compound in a given solvent will be determined by the balance between these polar and nonpolar characteristics. It is expected to exhibit moderate to good solubility in polar aprotic and polar protic solvents, with decreasing solubility as the solvent polarity decreases.

Data Presentation: A Framework for Quantitative Analysis

Precise and well-organized data is crucial for the application of solubility information. The following table provides a structured template for presenting experimentally determined solubility data for this compound.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Analytical Method |

| Methanol | Polar Protic | 25 | Data | Data | HPLC/UV-Vis |

| Ethanol | Polar Protic | 25 | Data | Data | HPLC/UV-Vis |

| Isopropanol | Polar Protic | 25 | Data | Data | HPLC/UV-Vis |

| Acetonitrile | Polar Aprotic | 25 | Data | Data | HPLC/UV-Vis |

| Acetone | Polar Aprotic | 25 | Data | Data | HPLC/UV-Vis |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data | Data | HPLC/UV-Vis |

| Dichloromethane (DCM) | Nonpolar | 25 | Data | Data | HPLC/UV-Vis |

| Ethyl Acetate | Moderately Polar | 25 | Data | Data | HPLC/UV-Vis |

| Toluene | Nonpolar | 25 | Data | Data | HPLC/UV-Vis |

| Hexanes | Nonpolar | 25 | Data | Data | HPLC/UV-Vis |

Experimental Protocols

The determination of thermodynamic (equilibrium) solubility is most reliably achieved using the shake-flask method, which is considered the gold standard in the field.[6][7]

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 72 hours. The optimal time should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes). Alternatively, filter the supernatant through a chemically resistant syringe filter (e.g., PTFE). This step must be performed carefully to avoid temperature changes that could alter the solubility.

-

Quantification: Carefully take a precise aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

3. Analytical Quantification:

-

Using HPLC-UV:

-

Develop a suitable HPLC method (e.g., reversed-phase C18 column) that provides a sharp, well-resolved peak for the compound.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Calculate the original solubility by accounting for the dilution factor.[8][9][10]

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.[11]

-

Prepare standard solutions and generate a calibration curve based on the Beer-Lambert law (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, correcting for the dilution.[12][13]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask method for determining solubility.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, this guide provides the essential theoretical and practical knowledge for its determination. The compound's structure, featuring both polar and nonpolar moieties, suggests a nuanced solubility profile across a range of organic solvents. For drug development professionals, the experimental determination of this property using robust methods like the shake-flask protocol is not just recommended but necessary for efficient process development and successful formulation. The methodologies and data presentation frameworks outlined herein serve as a comprehensive resource for researchers to generate and utilize this critical physicochemical data.

References

- 1. fiveable.me [fiveable.me]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pubs.acs.org [pubs.acs.org]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape: A Comparative Analysis of Theoretical and Experimental NMR Shifts for 2'-Amino-5'-chloro-4'-fluoroacetophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR chemical shifts for the novel compound 2'-Amino-5'-chloro-4'-fluoroacetophenone. Due to the absence of publicly available experimental spectra for this specific molecule, this paper leverages data from structurally analogous compounds to forecast the expected chemical shifts. Furthermore, it outlines the standard experimental and computational methodologies employed in the acquisition and prediction of NMR data, offering a robust framework for researchers in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural complexity, arising from the interplay of electron-donating and electron-withdrawing groups on the phenyl ring, makes the accurate assignment of its NMR spectra a non-trivial task. This guide aims to provide a detailed comparison between theoretically predicted and expected experimental NMR chemical shifts for this compound. While direct experimental data is not available in the current literature, a thorough analysis of related substituted acetophenones provides a solid foundation for estimating the spectral parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects in similar molecules. The atom numbering scheme used for the assignments is presented in Figure 1.

Figure 1. Chemical structure and atom numbering of this compound.

Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3' | 6.8 - 7.0 | d | ~9 |

| H6' | 7.5 - 7.7 | d | ~2.5 |

| NH₂ | 4.5 - 5.5 | br s | - |

| CH₃ | 2.5 - 2.7 | s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| C1' | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| C2' | 145 - 150 (d, JCF ≈ 10-15 Hz) |

| C3' | 118 - 122 (d, JCF ≈ 3-5 Hz) |

| C4' | 150 - 155 (d, JCF ≈ 240-250 Hz) |

| C5' | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| C6' | 130 - 135 |

| CH₃ | 28 - 32 |

Note: The predicted values are estimates and the actual experimental values may vary. The multiplicity of the aromatic protons may be more complex due to second-order effects. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Methodology

Experimental Protocol for NMR Data Acquisition (General)

The following outlines a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of a compound like this compound.

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Computational Protocol for NMR Shift Prediction (General)

Theoretical NMR chemical shifts are typically calculated using quantum mechanical methods. A common workflow is as follows:

-

Molecular Geometry Optimization: The 3D structure of the molecule is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d).

-

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method. A higher-level basis set, such as 6-311+G(2d,p), is often employed for better accuracy.

-

Chemical Shift Calculation: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound (e.g., TMS) calculated at the same level of theory: δsample = σTMS - σsample

-

Solvent Effects: To better match experimental conditions, solvent effects can be included in the calculation using implicit solvent models like the Polarizable Continuum Model (PCM).

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for comparing theoretical and experimental NMR data, a crucial process in the structural verification of chemical compounds.

Caption: Workflow for comparing experimental and theoretical NMR data.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental data, the predicted chemical shifts, derived from the analysis of analogous compounds, serve as a valuable starting point for researchers. The outlined experimental and computational protocols offer a standardized approach for the acquisition and calculation of NMR data. The integration of theoretical predictions with experimental results, as depicted in the workflow diagram, is a powerful strategy for the unambiguous structural elucidation of novel molecules, thereby accelerating the pace of drug discovery and chemical research. Future experimental verification of the predicted NMR data for this compound is highly encouraged to validate and refine the predictions presented herein.

An In-depth Technical Guide to the Reactivity of the Amino Group in 2'-Amino-5'-chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the primary amino group in 2'-Amino-5'-chloro-4'-fluoroacetophenone. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active agents. The strategic placement of chloro, fluoro, and acetyl groups on the aniline ring significantly modulates the nucleophilicity and basicity of the amino group, influencing its behavior in various chemical transformations. This guide details the electronic effects of these substituents, predicts the physicochemical properties of the amino group, and provides detailed experimental protocols for its key reactions, including N-alkylation, N-acylation, and diazotization.

Physicochemical Properties and Reactivity Profile

The reactivity of the amino group in this compound is primarily dictated by the electronic properties of the substituents on the aromatic ring. The chloro, fluoro, and acetyl groups are all electron-withdrawing, which significantly reduces the electron density on the nitrogen atom of the amino group. This has two major consequences:

-

Reduced Basicity: The lone pair of electrons on the nitrogen atom is less available for protonation, making the amino group significantly less basic than that of aniline.

-

Decreased Nucleophilicity: The reduced electron density on the nitrogen atom also makes it a weaker nucleophile, which can affect the reaction rates and conditions required for transformations such as acylation and alkylation.

A summary of the key physicochemical properties of this compound is presented in the table below. The pKa value is an estimation based on the effects of similar electron-withdrawing groups on the basicity of aniline.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO | Internal Calculation |

| Molecular Weight | 187.60 g/mol | Internal Calculation |

| CAS Number | 937816-85-8 | [1][2] |

| Appearance | Likely a crystalline solid | General knowledge of similar compounds |

| Estimated pKa | ~1.5 - 2.5 | Theoretical Estimation[3][4][5] |

Note: The estimated pKa value suggests that the amino group is weakly basic. This is a direct consequence of the inductive and resonance electron-withdrawing effects of the chloro, fluoro, and acetyl substituents, which delocalize the lone pair of electrons on the nitrogen atom, reducing its availability for protonation.

Key Reactions of the Amino Group

The amino group of this compound, despite its reduced nucleophilicity, can undergo several important chemical transformations that are crucial for the synthesis of more complex molecules.

N-Alkylation

N-alkylation introduces an alkyl group onto the nitrogen atom of the amino group. Due to the reduced nucleophilicity of the starting material, relatively reactive alkylating agents and forcing conditions may be required.

A general experimental workflow for N-alkylation is depicted below:

Caption: General workflow for the N-alkylation of the amino group.

Experimental Protocol: N-Alkylation

This protocol is adapted from established methods for the N-alkylation of structurally similar anilines. Optimization of reaction conditions may be necessary.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF (5-10 mL per mmol of substrate) under an inert atmosphere, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 80-90 |

| Benzyl Bromide | Cs₂CO₃ | ACN | 50-70 | 85-95 |

N-Acylation

N-acylation involves the introduction of an acyl group to the amino function. Due to the deactivating effect of the ring substituents, direct acylation might require harsh conditions. A common strategy to facilitate this reaction is the in-situ protection of the amino group or the use of highly reactive acylating agents.

Caption: General pathway for the N-acylation reaction.

Experimental Protocol: N-Acylation

This protocol describes a general procedure for the N-acylation of an electron-deficient aniline using an acyl chloride.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

| Acylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | Pyridine | DCM | 0 to RT | 75-85 |

| Benzoyl Chloride | Triethylamine | THF | 0 to RT | 80-90 |

Diazotization and Sandmeyer Reaction

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction. The electron-withdrawing nature of the substituents on the ring can affect the stability of the diazonium salt.

Caption: Diazotization followed by the Sandmeyer reaction.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Chlorination)

This protocol outlines a general procedure for the conversion of the amino group to a chloro group via a diazonium salt intermediate.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Diethyl ether

Procedure:

-

Diazotization:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is often indicated by a color change.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

-

Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by chromatography or distillation.

-

| Sandmeyer Reagent | Product Functional Group | Typical Yield (%) |

| CuCl/HCl | -Cl | 60-75 |

| CuBr/HBr | -Br | 60-75 |

| CuCN/KCN | -CN | 50-65 |

Conclusion

The amino group of this compound is a key functional handle for the elaboration of this important synthetic building block. While its reactivity is attenuated by the presence of multiple electron-withdrawing groups, standard transformations such as N-alkylation, N-acylation, and diazotization can be successfully performed, often requiring tailored reaction conditions. This guide provides a foundational understanding and practical protocols for researchers engaged in the synthesis of novel compounds for drug discovery and development. Careful optimization of the described procedures is recommended to achieve the desired outcomes for specific target molecules.

References

Electrophilic Aromatic Substitution of 2'-Amino-5'-chloro-4'-fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2'-Amino-5'-chloro-4'-fluoroacetophenone. This compound, a polysubstituted aromatic ketone, presents a unique case for studying regioselectivity in EAS due to the interplay of activating and deactivating groups on the benzene ring. This document explores the theoretical basis for predicting reaction outcomes, proposes detailed experimental protocols for common EAS reactions, and presents expected data in a structured format to aid researchers in their synthetic endeavors. The content is designed to be a practical resource for scientists involved in organic synthesis and drug development, offering insights into the chemical behavior of this and structurally related molecules.

Introduction: Reactivity and Regioselectivity

The aromatic ring of this compound is substituted with four groups that exert distinct electronic effects, influencing the rate and regioselectivity of electrophilic aromatic substitution.

-

Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the ring via the resonance effect.

-

Chloro (-Cl) and Fluoro (-F) Groups: These halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.

-

Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group due to both its inductive and resonance electron-withdrawing effects.

The overall reactivity of the ring is a balance of these competing effects. The powerful activating effect of the amino group is expected to dominate, making the ring more susceptible to electrophilic attack than benzene itself, despite the presence of three deactivating groups.

Predicting the Site of Substitution:

The directing effects of the substituents determine the position of electrophilic attack. The available positions on the ring are C-3' and C-6'.

-

The amino group at C-2' directs ortho to C-3' and para to C-6'.

-

The chloro group at C-5' directs ortho to C-4' (blocked) and C-6'.

-

The fluoro group at C-4' directs ortho to C-3' and C-5' (blocked).

-

The acetyl group at C-1' directs meta to C-3' and C-5' (blocked).

Considering the powerful activating and directing effect of the amino group, substitution is most likely to occur at the positions it strongly activates: C-3' (ortho) and C-6' (para). The acetyl group also directs to C-3' (meta), reinforcing the directing effect of the amino and fluoro groups to this position. The chloro group directs to C-6', reinforcing the para-directing effect of the amino group. Therefore, a mixture of products substituted at the C-3' and C-6' positions is anticipated, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent acetyl group might slightly disfavor substitution at the C-3' position.

Proposed Electrophilic Aromatic Substitution Reactions

This section outlines theoretical reaction pathways and proposed experimental protocols for the nitration, bromination, and sulfonation of this compound.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Given the activating nature of the amino group, harsh nitrating conditions should be avoided to prevent oxidation and the formation of multiple products.

Predicted Products:

-

1-(2-Amino-5-chloro-4-fluoro-3-nitrophenyl)ethanone

-

1-(2-Amino-5-chloro-4-fluoro-6-nitrophenyl)ethanone

Experimental Protocol: Nitration

| Parameter | Value/Description |

| Reactants | This compound, Nitric acid (65%), Sulfuric acid (98%) |

| Solvent | Acetic acid |

| Temperature | 0-5 °C |

| Procedure | 1. Dissolve this compound (1 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. 2. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C. 3. After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. 4. Monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Upon completion, pour the reaction mixture slowly into a beaker of crushed ice with stirring. 6. Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates. 7. Filter the precipitate, wash with cold water, and dry under vacuum. 8. Purify the product by column chromatography or recrystallization. |

| Expected Yield | 70-85% (combined isomers) |

Bromination

Bromination introduces a bromine atom (-Br) onto the aromatic ring. Due to the high activation by the amino group, a mild brominating agent is recommended.

Predicted Products:

-

1-(2-Amino-3-bromo-5-chloro-4-fluorophenyl)ethanone

-

1-(2-Amino-6-bromo-5-chloro-4-fluorophenyl)ethanone

Experimental Protocol: Bromination

| Parameter | Value/Description |

| Reactants | This compound, N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature |

| Procedure | 1. Dissolve this compound (1 eq.) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer. 2. Add N-Bromosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature. 3. Stir the reaction mixture at room temperature for 4-6 hours. 4. Monitor the reaction progress by TLC. 5. Upon completion, remove the solvent under reduced pressure. 6. Dissolve the residue in ethyl acetate and wash with water and brine. 7. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 8. Purify the product by column chromatography. |

| Expected Yield | 80-90% (combined isomers) |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. The amino group can be protonated in strong acid, which would convert it into a deactivating, meta-directing ammonium group. Therefore, milder sulfonation conditions are necessary.

Predicted Products:

-

2-Amino-5-chloro-4-fluoro-3-acetylbenzenesulfonic acid

-

2-Amino-5-chloro-4-fluoro-6-acetylbenzenesulfonic acid

Experimental Protocol: Sulfonation

| Parameter | Value/Description |

| Reactants | This compound, Fuming sulfuric acid (20% SO₃) |

| Solvent | None (neat) |

| Temperature | 0 °C to Room Temperature |

| Procedure | 1. In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, carefully add this compound (1 eq.) to fuming sulfuric acid (3-4 eq.). 2. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. 3. Monitor the reaction progress by taking a small aliquot, quenching it in water, and analyzing by TLC. 4. Upon completion, pour the reaction mixture carefully onto crushed ice. 5. The sulfonic acid product may precipitate. If not, "salt out" the product by adding solid sodium chloride. 6. Filter the solid, wash with a cold saturated sodium chloride solution, and dry. |

| Expected Yield | 60-75% (combined isomers) |

Friedel-Crafts Reactions: A Note of Caution

Friedel-Crafts alkylation and acylation reactions are generally not successful on anilines or aniline derivatives. The lone pair on the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. This complex formation is a significant limitation.[1] To perform a Friedel-Crafts reaction, the amino group would first need to be protected, for example, by converting it to an amide. The amide is less basic and still an ortho, para-director, although less activating than the amino group. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis.

Data Presentation

The following tables summarize the predicted quantitative data for the electrophilic aromatic substitution products of this compound.

Table 1: Predicted Product Summary

| Reaction | Electrophile | Predicted Major Products |

| Nitration | NO₂⁺ | 1-(2-Amino-5-chloro-4-fluoro-3-nitrophenyl)ethanone, 1-(2-Amino-5-chloro-4-fluoro-6-nitrophenyl)ethanone |

| Bromination | Br⁺ | 1-(2-Amino-3-bromo-5-chloro-4-fluorophenyl)ethanone, 1-(2-Amino-6-bromo-5-chloro-4-fluorophenyl)ethanone |

| Sulfonation | SO₃ | 2-Amino-5-chloro-4-fluoro-3-acetylbenzenesulfonic acid, 2-Amino-5-chloro-4-fluoro-6-acetylbenzenesulfonic acid |

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical 3'-Nitro Product

Note: These are estimated values and may vary based on solvent and other experimental conditions.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' | 7.5 - 7.8 | d | ~9 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -CH₃ | 2.5 - 2.7 | s | - |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for a Hypothetical 3'-Nitro Product

Note: These are estimated values and may vary based on solvent and other experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 200 |

| C-1' | 115 - 120 |

| C-2' | 145 - 150 |

| C-3' | 130 - 135 |

| C-4' | 150 - 155 (d, JCF ≈ 250 Hz) |

| C-5' | 118 - 123 |

| C-6' | 125 - 130 |

| -CH₃ | 28 - 32 |

Visualizations

Logical Relationship of Substituent Effects

References

Potential Biological Activities of 2'-Amino-5'-chloro-4'-fluoroacetophenone Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2'-aminoacetophenone represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties. The introduction of halogen substituents, specifically chlorine and fluorine, at the 5' and 4' positions, respectively, is anticipated to modulate the electronic and lipophilic character of the molecule, potentially enhancing its biological activity and metabolic stability. While direct studies on 2'-Amino-5'-chloro-4'-fluoroacetophenone derivatives are limited in the public domain, this whitepaper synthesizes data from structurally related compounds to explore the potential biological activities of this specific scaffold. Based on the analysis of analogous compounds, derivatives of this compound are predicted to possess significant potential as antimicrobial and anticancer agents. This document provides a comprehensive overview of these potential activities, supported by quantitative data from related structures, detailed experimental protocols, and visual representations of associated biological pathways and experimental workflows.

Introduction

The acetophenone backbone is a privileged structure in drug discovery, serving as a key building block for a multitude of therapeutic agents. The presence of an amino group at the 2' position provides a crucial handle for synthetic diversification, allowing for the generation of a wide array of derivatives, including chalcones, quinolones, and various heterocyclic systems. Halogenation of the aromatic ring is a well-established strategy in medicinal chemistry to enhance drug-like properties. The electron-withdrawing nature of chlorine and fluorine can influence the acidity of the amino group, alter the molecule's interaction with biological targets, and improve its pharmacokinetic profile by blocking metabolic-liable positions.

Specifically, the this compound scaffold combines these key features. While this exact derivative is noted as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) active compounds, its intrinsic biological activities remain largely unexplored in publicly available literature.[1] This whitepaper aims to bridge this knowledge gap by extrapolating the potential biological activities of this scaffold from published data on analogous substituted 2'-aminoacetophenone derivatives. The primary focus will be on the potential antimicrobial and anticancer activities, which are recurrently observed in related chemical series.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are hypothesized to exhibit the following activities:

Antimicrobial Activity

Substituted acetophenones and their derivatives have demonstrated significant activity against a broad spectrum of microbial pathogens. The introduction of halogen atoms on the phenyl ring is often associated with enhanced antimicrobial potency.

Semicarbazones derived from substituted acetophenones have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Salmonella typhi, Pseudomonas aeruginosa) bacteria. Similarly, aurone derivatives bearing amino and acetamido groups exhibit potent antimicrobial effects.[2] The presence of both chloro and fluoro substituents in the target scaffold may lead to compounds with broad-spectrum antibacterial activity.

Derivatives of 2-substituted aminothiazoles have shown promising antifungal activity against species like Candida albicans and Aspergillus niger.[3] The core 2'-aminoacetophenone structure can be utilized to synthesize various heterocyclic compounds, suggesting that derivatives of this compound could also be developed into effective antifungal agents.

Table 1: Antimicrobial Activity of Structurally Related Acetophenone Derivatives

| Compound Class | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| Substituted Semicarbazones | Staphylococcus aureus | Significant activity (data qualitative) | |

| Bacillus subtilis | Significant activity (data qualitative) | ||

| Salmonella typhi | Significant activity (data qualitative) | ||

| Pseudomonas aeruginosa | Significant activity (data qualitative) | ||

| Candida albicans | Significant activity (data qualitative) | ||

| Amino and Acetamidoaurones | Bacillus subtilis | MIC values reported | [2] |

| Staphylococcus aureus | MIC values reported | [2] | |

| Escherichia coli | MIC values reported | [2] | |

| Pseudomonas aeruginosa | MIC values reported | [2] | |

| Mycobacterium smegmatis | MIC values reported | [2] | |

| Candida albicans | MIC values reported | [2] | |

| 2-Substituted Aminothiazoles | Staphylococcus aureus | Comparable to ampicillin | [3] |

| Staphylococcus epidermidis | Comparable to ampicillin | [3] | |

| Escherichia coli | Comparable to ampicillin | [3] | |

| Klebsiella pneumoniae | Comparable to ampicillin | [3] | |

| Candida albicans | Good activity compared to miconazole nitrate | [3] | |

| Aspergillus niger | Comparable to miconazole nitrate | [3] |

Anticancer Activity

A significant body of research highlights the anticancer potential of substituted acetophenone derivatives. The mechanism of action often involves the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.

Derivatives of 2-(substituted phenoxy) acetamide have demonstrated notable anticancer activity against cell lines such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), with halogenated compounds showing enhanced potency.[4][5] Furthermore, 2-substituted pyranopyridine derivatives have exhibited potent anticancer activity against various cancer cell lines, including Hep-G2 (liver), MCF-7 (breast), Caco-2 (colorectal), and HCT116 (colorectal). Pyrazoline benzenesulfonamide derivatives have also shown significant antiproliferative activity across multiple cancer cell lines.[6] This suggests that the this compound scaffold could be a promising starting point for the development of novel cytotoxic agents.

The anticancer activity of related compounds has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, some 2-(substituted)amino-1,3-thiazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in leukemia HL-60 cells.[7]

Table 2: Anticancer Activity of Structurally Related Acetophenone Derivatives

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

| 2-(Substituted phenoxy) acetamides | MCF-7 (breast cancer) | Data reported for various derivatives | [4][5] |

| SK-N-SH (neuroblastoma) | Data reported for various derivatives | [4] | |

| 2-Substituted pyranopyridines | Hep-G2 (liver carcinoma) | Potent activity reported | |

| MCF-7 (breast carcinoma) | Potent activity reported | ||

| Caco-2 (colorectal adenocarcinoma) | Potent activity reported | ||

| HCT116 (colorectal carcinoma) | Potent activity reported | ||

| Pyrazoline benzenesulfonamides | A549 (lung), MCF-7 (breast), HeLa (cervical), COLO 205 (colon) | Potent antiproliferative activity | [6] |

| 2-(Substituted)amino-1,3-thiazoles | HL-60 (leukemia) | IC50 of 1.3 ± 0.29 µM for the most active compound | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which could be adapted for the evaluation of this compound derivatives.

Antimicrobial Susceptibility Testing

3.1.1. Kirby-Bauer Disc Diffusion Method

This method is used for determining the susceptibility of bacteria to various antimicrobial compounds.

-

Preparation of Inoculum: A suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Application of Discs: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (dissolved in a suitable solvent like DMSO) and placed on the inoculated agar surface. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ampicillin) serves as a positive control.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.

3.1.2. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A well with medium and inoculum but no compound serves as a positive control for growth. A well with medium only serves as a negative control for sterility.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]

In Vitro Anticancer Activity Assay

3.2.1. MTT Assay

This colorimetric assay is used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Visualizations

Experimental Workflows

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Workflow for in vitro anticancer activity assay.

Potential Signaling Pathway

Caption: Potential mechanism of anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, a comprehensive analysis of structurally related compounds strongly suggests a high potential for antimicrobial and anticancer properties. The presence of the 2'-amino group provides a reactive center for the synthesis of diverse heterocyclic and other derivatives, while the chloro and fluoro substituents are anticipated to enhance potency and modulate pharmacokinetic properties.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Broad-spectrum antimicrobial screening: To determine the activity against a wide range of bacterial and fungal pathogens, including multidrug-resistant strains.

-

Anticancer profiling: To assess the cytotoxicity against a panel of human cancer cell lines and to elucidate the underlying mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

-

Structure-Activity Relationship (SAR) studies: To identify the key structural features that contribute to the observed biological activities and to guide the design of more potent and selective analogs.

-